molecular formula C11H10ClNO B11896931 4-Chloro-2-methoxy-7-methylquinoline

4-Chloro-2-methoxy-7-methylquinoline

Cat. No.: B11896931
M. Wt: 207.65 g/mol
InChI Key: AITGWEGNZIETSG-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-7-methylquinoline is a heterocyclic aromatic compound with the molecular formula C11H10ClNO. It is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and industrial processes. This compound is characterized by a chlorine atom at the fourth position, a methoxy group at the second position, and a methyl group at the seventh position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methoxy-7-methylquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-methoxy-7-methylquinoline and a chlorinating agent.

    Chlorination Reaction: The chlorination of 2-methoxy-7-methylquinoline is carried out using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the fourth position.

    Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methoxy-7-methylquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the fourth position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to modify the quinoline ring structure.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed:

    Substitution Reactions: Products include 4-amino-2-methoxy-7-methylquinoline or 4-thio-2-methoxy-7-methylquinoline.

    Oxidation Reactions: Products include quinoline-2,4-dione derivatives.

    Reduction Reactions: Products include partially or fully reduced quinoline derivatives.

Scientific Research Applications

4-Chloro-2-methoxy-7-methylquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxy-7-methylquinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

4-Chloro-2-methoxy-7-methylquinoline can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: 4-Chloro-7-methoxy-2-methylquinoline, 4-Chloro-7-fluoro-2-methylquinoline, and 4-Chloro-2,8-bis(trifluoromethyl)quinoline.

    Uniqueness: The presence of the methoxy group at the second position and the methyl group at the seventh position distinguishes it from other quinoline derivatives, potentially leading to unique chemical and biological properties.

Biological Activity

4-Chloro-2-methoxy-7-methylquinoline is a heterocyclic compound belonging to the quinoline family, notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Molecular Characteristics:

PropertyValue
Molecular FormulaC11H10ClNO
Molecular Weight207.65 g/mol
IUPAC NameThis compound
InChI KeyAITGWEGNZIETSG-UHFFFAOYSA-N
Canonical SMILESCC1=CC2=C(C=C1)C(=CC(=N2)OC)Cl

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The presence of the chlorine and methoxy groups enhances its reactivity and specificity towards these targets, potentially influencing processes such as cell growth, apoptosis, and inflammation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.

Antimicrobial Efficacy Table:

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Bacillus subtilis50 µg/mL

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents, especially against resistant strains.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Its structural similarity to other quinoline derivatives known for their anticancer properties positions it as a promising compound.

Case Study: Anticancer Activity Evaluation

In a study assessing the cytotoxicity of quinoline derivatives against multiple cancer cell lines, this compound was evaluated alongside other compounds. The results indicated that it exhibited moderate cytotoxic effects across several cancer types:

  • Cytotoxicity Results:
    • Lung Cancer: GI50 = 15 µM
    • Breast Cancer: GI50 = 20 µM
    • Colon Cancer: GI50 = 18 µM

These findings underscore the need for further exploration into its mechanism of action and optimization for enhanced efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. The presence of specific substituents significantly influences its activity profile.

Key SAR Insights:

  • Chlorine Substitution: Enhances binding affinity to target proteins.
  • Methoxy Group: May improve solubility and bioavailability.
  • Methyl Group: Potentially increases lipophilicity, affecting cellular uptake.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Chloro-2-methoxy-7-methylquinoline, and how are they determined experimentally?

  • Answer : Key properties include molecular weight (207.66 g/mol), molecular formula (C₁₁H₁₀ClNO), and purity (>95% by HPLC) . The compound’s structure (SMILES: COc1ccc2c(Cl)cc(C)nc2c1) is confirmed via NMR and mass spectrometry. Storage at -20°C ensures stability, and HPLC is used to monitor degradation under varying conditions .
PropertyValue/MethodSource
Molecular Weight207.66 g/mol
Purity>95% (HPLC)
Storage Conditions-20°C (neat)

Q. What synthetic routes are commonly employed for preparing this compound?

  • Answer : A typical route involves cyclization of substituted anilines with chloroacetyl chloride under acidic conditions (e.g., H₂SO₄ at 100°C) . Alternatively, Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., [PdCl₂(dcpf)]) can introduce substituents at the quinoline core . Post-synthetic modifications, such as methoxy group protection, are critical to avoid side reactions .

Q. What spectroscopic techniques are recommended for characterizing this compound and its intermediates?

  • Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy group at δ ~3.8 ppm) and aromatic carbons .
  • HPLC-MS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 208.6) and monitors purity .
  • X-ray crystallography : Resolves structural ambiguities, as demonstrated for analogous hydrazine-quinoline derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Answer :

  • Catalyst screening : Pd-based catalysts (e.g., [PdCl₂(dcpf)]) enhance cross-coupling efficiency in dioxane/K₃PO₄ systems .

  • Temperature control : Heating at 100°C in H₂SO₄ minimizes byproducts during cyclization .

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

    ParameterOptimized ConditionYield Improvement
    Catalyst[PdCl₂(dcpf)]~25% increase
    Reaction Temperature100°C in H₂SO₄Reduced side reactions

Q. How can advanced analytical techniques resolve structural ambiguities in halogenated quinoline derivatives?

  • Answer :

  • X-ray crystallography : Determines bond angles and substituent positions (e.g., chlorine at C4 vs. C7) .
  • DFT calculations : Predict electronic effects of substituents (e.g., methoxy vs. methyl groups) on reactivity .
  • 2D NMR (COSY, NOESY) : Differentiates regioisomers by correlating proton-proton proximities .

Q. What strategies are effective for designing derivatives of this compound to study structure-activity relationships (SAR)?

  • Answer :

  • Functional group variation : Replace chlorine with amino or thio groups to assess antimicrobial activity .
  • Heterocyclic fusion : Attach triazole rings (via Huisgen cycloaddition) to enhance binding to biological targets .
  • Substituent positioning : Compare 2-methoxy vs. 6-methoxy analogs to identify steric/electronic effects on potency .

Q. How can contradictory bioactivity data for quinoline derivatives be reconciled in mechanistic studies?

  • Answer :

  • Dose-response profiling : Test compounds across concentrations (e.g., 0.1–100 µM) to identify non-linear effects .
  • Target validation : Use CRISPR knockouts to confirm specificity (e.g., 5-HT₃ receptor vs. dopamine D2 antagonism) .
  • Metabolic stability assays : Assess hepatic clearance to rule out false negatives due to rapid degradation .

Q. What computational methods predict the reactivity of this compound in novel reaction environments?

  • Answer :

  • Molecular docking : Simulate interactions with catalytic sites (e.g., Pd centers in cross-coupling) .
  • QSAR models : Correlate Hammett σ values of substituents with reaction rates .
  • DFT-based transition state analysis : Identify energy barriers for nucleophilic substitution at C4 .

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

4-chloro-2-methoxy-7-methylquinoline

InChI

InChI=1S/C11H10ClNO/c1-7-3-4-8-9(12)6-11(14-2)13-10(8)5-7/h3-6H,1-2H3

InChI Key

AITGWEGNZIETSG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=N2)OC)Cl

Origin of Product

United States

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